Actinomycinic acid
Description
Properties
Molecular Formula |
C62H109N12O18+3 |
|---|---|
Molecular Weight |
1310.6 g/mol |
IUPAC Name |
[2-[[[(2S)-1-[(2R)-2-[[2-[[2-amino-9-[[1-[[(2R)-1-[(2S)-2-[[[2-[(1,1-dihydroxy-3-methylbutan-2-yl)-methylazaniumyl]-2-hydroxyethyl]-methylamino]-hydroxymethyl]pyrrolidin-1-ium-1-yl]-1-hydroxy-3-methylbutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,6-dimethyl-3-oxophenoxazine-1-carbonyl]amino]-3-hydroxybutanoyl]amino]-1-hydroxy-3-methylbutyl]pyrrolidin-2-yl]-hydroxymethyl]-methylamino]-1-hydroxyethyl]-(1,1-dihydroxy-3-methylbutan-2-yl)-methylazanium |
InChI |
InChI=1S/C62H106N12O18/c1-27(2)42(59(86)73-23-17-19-36(73)57(84)69(13)25-38(77)71(15)48(29(5)6)61(88)89)65-55(82)44(33(11)75)67-53(80)35-22-21-31(9)51-46(35)64-47-40(41(63)50(79)32(10)52(47)92-51)54(81)68-45(34(12)76)56(83)66-43(28(3)4)60(87)74-24-18-20-37(74)58(85)70(14)26-39(78)72(16)49(30(7)8)62(90)91/h21-22,27-30,33-34,36-39,42-45,48-49,57-62,75-78,84-91H,17-20,23-26,63H2,1-16H3,(H,65,82)(H,66,83)(H,67,80)(H,68,81)/p+3/t33?,34?,36-,37-,38?,39?,42+,43+,44?,45?,48?,49?,57?,58?,59?,60?/m0/s1 |
InChI Key |
OOFTUHVNEJLFSC-INAYLVPZSA-Q |
Isomeric SMILES |
CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C([NH+]3CCC[C@H]3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)N[C@H](C(C)C)C(N5CCC[C@H]5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C([NH+]3CCCC3C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(N5CCCC5C(N(C)CC([NH+](C)C(C(C)C)C(O)O)O)O)O |
Synonyms |
actinomycinic acid |
Origin of Product |
United States |
Biosynthesis of Actinomycinic Acid
Microbial Production Pathways
Actinomycinic acid is fundamentally a derivative of actinomycins, which are secondary metabolites produced by a specific group of bacteria. The biosynthesis of its core structure is a complex process involving multiple genes and precursor molecules.
Actinomycins, the precursors to this compound, are primarily produced by bacteria belonging to the genus Streptomyces, which are Gram-positive, filamentous bacteria found widely in soil and marine environments. nih.govnih.gov These microorganisms are renowned for their ability to synthesize a vast array of secondary metabolites with diverse biological activities. nih.govresearchgate.net
Numerous Streptomyces species have been identified as producers of various actinomycin (B1170597) analogs. For instance, Streptomyces parvulus is a known producer of actinomycin D. scielo.brnih.gov Other identified producing species include Streptomyces antibioticus, Streptomyces chrysomallus, Streptomyces fradiae, and Streptomyces costaricanus. nih.govmdpi.comnih.govnih.gov Research has isolated and characterized a range of actinomycin-producing strains from diverse environments, including soil from under tropical plants and marine sediments. mdpi.comresearchgate.net
The following table lists some of the Streptomyces species known to produce actinomycins, the direct precursors to this compound.
| Producing Microorganism | Actinomycin Analog(s) Produced | Source Reference(s) |
| Streptomyces parvulus | Actinomycin D, K1c, K2c | nih.govscielo.brnih.gov |
| Streptomyces antibioticus | Actinomycin D, V, X2 | nih.govmdpi.comasm.org |
| Streptomyces lichenis | Actinomycin Au7a, D, D 43β | cmu.ac.th |
| Streptomyces gramineus | Actinomycin D (X1), X2, X0β | mdpi.com |
| Streptomyces felleus | Actinomycins | scielo.br |
| Streptomyces regensis | Actinomycins | scielo.br |
| Streptomyces costaricanus | Actinomycin D | nih.gov |
| Streptomyces sp. MBT27 | Actinomycin L1, L2 | universiteitleiden.nl |
The biosynthesis of actinomycins is a complex process that relies on the incorporation of specific precursor molecules derived from primary metabolism. mdpi.com The core structure of actinomycins consists of a phenoxazinone chromophore and two pentapeptide lactone rings. nih.govuniversiteitleiden.nl
The phenoxazinone chromophore is synthesized from the amino acid L-tryptophan. asm.org Through a series of enzymatic steps, L-tryptophan is converted to 3-hydroxy-4-methylanthranilic acid (4-MHA), a key intermediate. nih.govasm.orguniversiteitleiden.nl The enzyme phenoxazinone synthase then catalyzes the oxidative condensation of two molecules of a 4-MHA-pentapeptide to form the actinomycin structure. asm.org Studies have demonstrated the direct incorporation of labeled 4-MHA into the actinomycin chromophore. asm.org
The pentapeptide chains are assembled by non-ribosomal peptide synthetase (NRPS) machinery. nih.govuniversiteitleiden.nl These enzymes activate and link specific amino acids, which can include L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and L-N-methylvaline for actinomycin D. nih.gov The flexibility of this NRPS system allows for the incorporation of different amino acid analogs, a technique known as precursor-directed biosynthesis. nih.govnih.gov For example, when Streptomyces parvulus is supplied with cis-4-methylproline, it produces novel actinomycins where proline residues are replaced by this analog. nih.gov
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. rsc.orgresearchgate.net While specific MFA studies focusing solely on this compound are not widely documented, MFA is broadly applied to understand and optimize the production of secondary metabolites in microorganisms like Streptomyces. rsc.orgresearchgate.net By using stable isotopes like ¹³C, researchers can trace the flow of carbon from primary metabolites, such as glucose, into the various biosynthetic pathways, including those for amino acid and secondary metabolite production. mdpi.comd-nb.info This analysis helps identify metabolic bottlenecks and can guide genetic engineering strategies to enhance the supply of precursors, thereby increasing the yield of desired compounds like actinomycins. mdpi.com For instance, enhancing the pool of acetyl-CoA, a fundamental building block, has been shown to increase the production of actinomycin. mdpi.com
Actinomycetes, particularly Streptomyces species, are prolific producers of secondary metabolites, which are compounds not essential for the organism's primary growth but often confer a selective advantage. researchgate.netmdpi.com The biosynthesis of these compounds, including chromopeptides like actinomycin, follows several key principles.
Gene Clustering: The genes responsible for the biosynthesis of a specific secondary metabolite are typically organized together in a biosynthetic gene cluster (BGC) on the chromosome. researchgate.net This co-localization facilitates the coordinated regulation and expression of all the enzymes required for the pathway. researchgate.net
Precursor Supply from Primary Metabolism: The building blocks for secondary metabolites are derived from primary metabolic pathways. mdpi.com For chromopeptides, these precursors are primarily amino acids and acyl-CoA units. mdpi.comnih.gov The efficiency of secondary metabolite production is therefore directly linked to the flux of intermediates from primary metabolism. mdpi.com
Modular Synthesis: Many complex secondary metabolites, including peptide antibiotics, are synthesized by large, modular enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). universiteitleiden.nlnih.gov The NRPSs that assemble the actinomycin pentapeptide chains are a prime example of this modularity. nih.gov
Precursor Incorporation and Metabolic Flux Analysis for this compound Biosynthesis
Enzymatic Biotransformation Pathways
While actinomycins are produced microbially, this compound itself is typically formed through a subsequent enzymatic modification. This biotransformation involves the hydrolysis of a lactone ring in the parent actinomycin molecule.
Actinomycin lactonase is the enzyme responsible for converting actinomycin into this compound. qmul.ac.ukwikipedia.org Its systematic name is actinomycin lactonohydrolase. qmul.ac.uk The enzyme catalyzes the hydrolysis of one of the two ester bonds in the pentapeptide lactone rings of an actinomycin molecule. qmul.ac.ukjst.go.jp This reaction introduces a water molecule, opening the ring and creating a carboxylic acid group, thus forming the corresponding this compound monolactone. qmul.ac.uk
This enzymatic activity has been identified in microorganisms such as Actinoplanes missouriensis. qmul.ac.ukenzyme-database.orgnih.gov The enzyme from Actinoplanes missouriensis has been shown to act on various actinomycins and other peptide antibiotics containing a lactone bond. jst.go.jp The reaction catalyzed by actinomycin lactonase is as follows:
Actinomycin + H₂O ⇌ Actinomycinic monolactone qmul.ac.ukexpasy.org
Studies on the enzyme's properties revealed that its activity could be influenced by the presence of different actinomycin analogs and other peptide antibiotics in the growth culture. jst.go.jp
The purification of actinomycin lactonase from Actinoplanes missouriensis has been documented in the scientific literature. nih.gov A multi-step purification process was developed to isolate the enzyme and study its properties. jst.go.jpnih.gov
The general methodology involves the following key steps:
Cell Disruption: The initial step is to break open the microbial cells to release the intracellular enzymes.
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude cell extract is treated with ammonium sulfate to precipitate proteins. The protein fraction containing the lactonase activity is collected. jst.go.jp
Chromatography: The partially purified protein mixture is then subjected to a series of column chromatography steps for further separation and purification. These methods separate proteins based on their size, charge, and binding properties. researchgate.netnih.gov
Calcium Phosphate-Cellulose Chromatography: An initial chromatographic step to separate the lactonase from other proteins. jst.go.jp
DEAE-Cellulose Chromatography: Anion-exchange chromatography is used, where proteins with a net negative charge bind to the positively charged diethylaminoethyl (DEAE) cellulose (B213188) resin. jst.go.jpnih.gov
Gel Filtration Chromatography (e.g., Sephadex G-200): This size-exclusion chromatography step separates proteins based on their molecular weight. jst.go.jpnih.gov
This sequence of purification steps resulted in a significant increase in the enzyme's specific activity, achieving approximately a 200-fold purification. jst.go.jp The purity of the final enzyme preparation can be assessed using techniques like disc electrophoresis. nih.gov
Enzyme Isolation and Purification Methodologies
Role of Phenoxazinone Synthase in Chromophore Formation Preceding this compound
Phenoxazinone synthase (PHS) is a key, copper-containing oxidase that catalyzes the final step in the formation of the phenoxazinone chromophore of actinomycin. researchgate.netnih.gov This enzyme facilitates the oxidative condensation of two molecules of a 2-aminophenol (B121084) derivative, which in the context of actinomycin biosynthesis is 4-methyl-3-hydroxy-anthraniloyl pentapeptide. researchgate.netnih.gov The reaction is a complex six-electron oxidation. nih.gov Interestingly, while PHS was first identified in Streptomyces antibioticus and its production is linked to actinomycin synthesis, it is not found in all actinomycin-producing organisms, suggesting alternative or spontaneous mechanisms for chromophore formation in some species. nih.govdovepress.com
Enzymatic Condensation Reactions in Chromophore Synthesis
The synthesis of the phenoxazinone chromophore proceeds through a series of enzymatic condensation reactions catalyzed by phenoxazinone synthase. researchgate.net The proposed mechanism involves the initial oxidation of a 2-aminophenol molecule to a quinone imine intermediate. researchgate.netnih.gov This highly reactive intermediate is then trapped by a second molecule of 2-aminophenol. researchgate.netnih.gov Subsequent oxidation and a second conjugate addition lead to the formation of the final 2-aminophenoxazinone product. researchgate.net Studies using substituted 2-aminophenols have been instrumental in elucidating this stepwise mechanism by blocking the reaction at various intermediate stages. researchgate.netnih.gov
Precursor Conversion in this compound Formation (e.g., 4-methyl-3-hydroxy-anthraniloyl pentapeptides)
The direct precursor to the chromophore is 4-methyl-3-hydroxyanthranilic acid (4-MHA). asm.orgnih.gov This molecule is derived from the catabolism of tryptophan. nih.gov The pathway involves the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid, which is then methylated to form 4-MHA. nih.govnih.gov The 4-MHA is then activated and attached to two pentapeptide chains, forming 4-methyl-3-hydroxy-anthraniloyl pentapeptide lactone molecules. nih.gov Phenoxazinone synthase then catalyzes the oxidative condensation of two of these precursor molecules to form the actinomycin chromophore, which is the core of this compound. mdpi.comasm.org The incorporation of radiolabeled 3-hydroxy-4-methylanthranilate into actinomycins has provided direct evidence for its role as an intermediate in this biosynthetic pathway. nih.gov
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is tightly controlled at the genetic level, with a dedicated biosynthetic gene cluster (BGC) encoding the necessary enzymes and regulatory proteins.
Biosynthetic Gene Cluster Identification and Analysis for this compound
The biosynthetic gene cluster for actinomycin has been identified and analyzed in several Streptomyces species, including Streptomyces chrysomallus. asm.orgnih.gov In S. chrysomallus, the cluster spans approximately 50 kilobases of DNA and contains 28 genes with biosynthetic functions. asm.orgnih.govasm.org A remarkable feature of this cluster is the presence of two large inverted repeats, suggesting a gene duplication event during its evolution. asm.orgnih.govasm.org The genes are organized into operons that correspond to specific functions, such as the synthesis of the 4-MHA precursor, peptide chain assembly, regulation, and resistance. asm.orgnih.govasm.org The core of the cluster contains four nonribosomal peptide synthetase (NRPS) genes responsible for assembling the pentapeptide chains. nih.govnih.gov
Gene Expression and Regulation Studies Related to Biosynthetic Enzymes
The expression of the genes within the actinomycin BGC is subject to complex regulation. For instance, the synthesis of phenoxazinone synthase in S. antibioticus is subject to catabolite repression by glucose. asm.org Enzyme production is initiated when the glucose supply is depleted. asm.org Studies have shown that the increase in PHS activity is due to an increased production of its corresponding mRNA. asm.org The regulation of the BGC also involves pathway-specific isoforms of enzymes for tryptophan metabolism, which are distinct from those of primary metabolism in their regulation and substrate specificity. asm.orgnih.govasm.org The identification of regulatory genes within the cluster, such as those resembling MbtH-like proteins and various transcription factors, provides further insight into the intricate control of this compound biosynthesis. mdpi.comresearchgate.net
Molecular Cloning and In Vitro Expression Systems for Biosynthetic Enzymes
The elucidation of the biosynthetic pathway of this compound has been significantly advanced by the application of molecular cloning techniques and the use of in vitro expression systems. These methodologies allow for the isolation, characterization, and functional analysis of the specific enzymes responsible for the assembly of this complex molecule. By expressing the corresponding genes in heterologous hosts or cell-free systems, researchers can overcome challenges associated with low enzyme concentrations in the native producing organisms and study their catalytic mechanisms in a controlled environment.
Key enzymes in the biosynthesis of actinomycin are the actinomycin synthetases (ACMS), which are large, multifunctional proteins that assemble the pentapeptide side chains via a nonribosomal peptide synthetase (NRPS) mechanism. nih.gov Another critical enzyme is phenoxazinone synthase (PHS), which catalyzes the oxidative condensation of two molecules of the 4-methyl-3-hydroxyanthraniloyl pentapeptide intermediate to form the phenoxazinone chromophore of this compound. umich.eduasm.org
Cloning of Actinomycin Biosynthetic Genes
Research into the genetics of actinomycin biosynthesis led to the successful cloning of the gene cluster responsible for producing the actinomycin precursor in Streptomyces chrysomallus. nih.govnih.gov A cosmid library of S. chrysomallus DNA was screened using synthetic oligonucleotides designed from the peptide sequences of the purified enzymes. This approach led to the identification and cloning of the genes encoding Actinomycin Synthetase I (ACMS I) and Actinomycin Synthetase II (ACMS II), designated acmA and acmB, respectively. nih.govnih.gov Gene mapping revealed that acmA and acmB are closely linked and oriented in opposite directions. Further analysis indicated that the gene for a third peptide synthetase, likely Actinomycin Synthetase III (acmC), is located immediately downstream of acmB. nih.gov
Similarly, the structural gene for phenoxazinone synthase (phs) was cloned from Streptomyces antibioticus. umich.edu Using this cloned gene as a probe, subsequent studies identified and cloned homologous DNA sequences from Streptomyces lividans, a species that does not naturally produce actinomycin. This provided evidence for the existence of silent or cryptic antibiotic production genes in streptomycetes. umich.edu
Heterologous and In Vitro Expression of Biosynthetic Enzymes
The functional characterization of these biosynthetic enzymes was achieved through their expression in heterologous systems. The gene for ACMS II (acmB) was subcloned into the streptomycete vector pIJ702 and expressed in Streptomyces lividans under the control of the mel promoter. nih.gov The heterologously expressed ACMS II was purified and shown to be a functional 280-kDa protein. nih.gov In vitro assays demonstrated that the recombinant enzyme possessed the expected catalytic activities: it activated both threonine and valine as enzyme-bound thioesters and catalyzed the formation of the dipeptide threonyl-L-valine, which was subsequently epimerized to threonyl-D-valine. nih.govnih.gov These activities were identical to those of the native enzyme isolated from S. chrysomallus. nih.gov
For phenoxazinone synthase, in vitro expression studies were conducted using a coupled transcription-translation system derived from streptomycetes. umich.edu A 3.98-kb SphI fragment of DNA cloned from S. lividans was used as the template. This cell-free system successfully synthesized a 92-kDa protein that was precipitable with antibodies raised against native PHS, confirming that the cloned silent gene fragment from S. lividans indeed encoded a PHS-related protein. umich.edu
The following table summarizes the key findings from the molecular cloning and expression of enzymes involved in the biosynthesis of the this compound precursor.
| Gene | Encoded Enzyme | Source Organism | Cloning Vector | Expression System | Key Findings | Reference |
| acmA | Actinomycin Synthetase I (ACMS I) | Streptomyces chrysomallus | Cosmid | - | Gene identified and cloned; linked to acmB. | nih.gov, nih.gov |
| acmB | Actinomycin Synthetase II (ACMS II) | Streptomyces chrysomallus | pIJ702 | Streptomyces lividans | Functional 280-kDa enzyme expressed; activated threonine and valine; formed threonyl-D-valine dipeptide in vitro. | nih.gov, nih.gov |
| acmC | Actinomycin Synthetase III (ACMS III) | Streptomyces chrysomallus | Cosmid | - | Gene identified downstream of acmB. | nih.gov |
| phs homolog | Phenoxazinone Synthase (PHS) | Streptomyces lividans | pBR322 | Streptomycete coupled transcription-translation system | A 92-kDa PHS-related protein was synthesized in vitro, confirming the function of a cryptic gene. | umich.edu |
These studies exemplify how molecular cloning and expression systems are indispensable tools for dissecting complex biosynthetic pathways. They not only confirm the function of individual genes but also provide a platform for enzymatic studies and future pathway engineering efforts.
Chemical Synthesis and Derivatization of Actinomycinic Acid
Total Chemical Synthesis Strategies for Actinomycinic Acid
The total synthesis of this compound and its parent compounds, the actinomycins, is a challenging endeavor that has spurred the development of innovative synthetic methodologies.
Retrosynthetic Analysis and Key Fragment Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comslideshare.net For a complex molecule like this compound, this approach is essential for planning an efficient synthetic route. The analysis typically begins by identifying key disconnections, which are strategic bond cleavages that correspond to reliable forward reactions. lkouniv.ac.inamazonaws.com
In the context of this compound, a primary disconnection often involves breaking the bonds that form the central phenoxazinone ring system. This leads to precursor molecules that can be synthesized independently and then coupled in a later step. For instance, the synthesis of actinophyllic acid, a related natural product, involved a retrosynthetic strategy that simplified the target into a symmetrical bicyclic trienone. nih.gov
The synthesis of key fragments is a critical phase. For actinomycin (B1170597) D, the biosynthesis involves the construction of a 4-methyl-3-hydroxy-anthranilic acid (4-MHA) precursor. nih.gov In a chemical synthesis, analogous precursors are required. The synthesis of a tetracyclic hexahydro-1,5-methano-1H-azocino[4,3-b]indole ketone from o-nitrophenylacetic acid serves as an example of a key fragment synthesis in a related total synthesis. nih.gov
Table 1: Key Concepts in Retrosynthetic Analysis
| Concept | Description |
| Target Molecule | The final, complex molecule to be synthesized. amazonaws.com |
| Disconnection | An imaginary breaking of a bond to simplify the target molecule. lkouniv.ac.inamazonaws.com |
| Synthon | An idealized fragment resulting from a disconnection, which does not necessarily exist as a stable species. lkouniv.ac.in |
| Synthetic Equivalent | A real chemical reagent that serves the function of a synthon. lkouniv.ac.in |
| Functional Group Interconversion (FGI) | The conversion of one functional group into another to facilitate a disconnection. lkouniv.ac.in |
Multistep Synthetic Methodologies
The assembly of complex molecules like this compound invariably requires a series of chemical reactions, known as a multistep synthesis. worktribe.comsolubilityofthings.comyoutube.comyoutube.comyoutube.com Each step in the sequence must be carefully planned and executed to ensure a good yield of the desired product.
Convergent and Divergent Synthetic Approaches
In contrast, a divergent synthesis starts from a central core molecule and adds successive generations of building blocks to create a library of related compounds. wikipedia.org This strategy is particularly useful for generating a diverse set of molecules for screening purposes. wikipedia.org
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Step-by-step sequential synthesis. | Conceptually simple. | Overall yield drops significantly with each step. wikipedia.org |
| Convergent | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yield, more efficient for complex molecules. wikipedia.org | Requires careful planning of fragment synthesis and coupling. |
| Divergent | Synthesis of a library of compounds from a common intermediate. wikipedia.org | Rapid generation of diverse molecules. wikipedia.org | May not be the most efficient route to a single target. |
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is crucial for studying structure-activity relationships and developing new therapeutic agents.
Solid-Phase Synthesis Methodologies for Peptide-Aryl-Peptide Conjugates (e.g., Fmoc-based approaches)
Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of peptides and has been adapted for the creation of peptide-aryl-peptide conjugates, which are structural mimics of actinomycins. nih.govbeilstein-journals.org In SPPS, the growing peptide chain is attached to an insoluble solid support (resin), which allows for easy purification by simple filtration and washing. iris-biotech.de
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely used in SPPS. beilstein-journals.orgpeptide.com The Fmoc group is used to protect the N-terminus of the amino acid and is removed under basic conditions, which are generally milder than the acidic conditions used in the alternative Boc (tert-butyloxycarbonyl) strategy. iris-biotech.denih.gov This makes the Fmoc strategy compatible with a wider range of functional groups.
A convenient Fmoc-based solid-phase peptide synthesis method has been developed for preparing bisarylethyne-peptide conjugates. rsc.orgttk.hu This method involves the coupling of an iodo-aryl or aryl-acetylene to a resin-bound peptide containing a complementary functional group. rsc.org A highly convergent, solid-phase synthetic strategy for actinomycin analogs also utilizes Fmoc solid-phase peptide synthesis. nih.gov
Combinatorial Chemistry Approaches for Analog Library Generation
Combinatorial chemistry is a technique used to rapidly synthesize large numbers of different but structurally related molecules, known as a library. slideshare.netuomustansiriyah.edu.iqcuny.edu This approach is invaluable for drug discovery, as it allows for the screening of a vast chemical space to identify compounds with desired biological activity. nih.gov
The "split-and-mix" or "split-pool" synthesis strategy is a common method in combinatorial chemistry. cuny.eduresearchgate.net In this approach, a batch of resin beads is divided into several portions, and a different building block is added to each portion. The portions are then recombined, mixed, and split again for the next round of synthesis. cuny.edu This process can generate a vast number of unique compounds on individual beads. researchgate.net
A convergent solid-phase synthesis of actinomycin analogs has been designed to be compatible with combinatorial chemistry. nih.gov This allows for "double-combinatorial chemistry," where two different combinatorial libraries can be reacted with each other, further expanding the diversity of the resulting analog library. nih.gov
Enzymatic Synthesis Approaches for this compound Precursors and Analogs
Biocatalysis, the use of natural catalysts like enzymes, plays a central role in the biosynthesis of this compound precursors. frontiersin.org The core structure of actinomycins is formed by the oxidative dimerization of two units of an aryl-pentapeptide lactone intermediate. researchgate.netresearchgate.net The aryl component, 4-methyl-3-hydroxyanthranilic acid (4-MHA), is a key precursor whose formation from L-tryptophan is a multi-step enzymatic process. researchgate.netmdpi.com
The biosynthesis of 4-MHA involves several key enzymatic transformations. In actinomycin-producing Streptomyces species, the pathway proceeds from L-tryptophan to 3-hydroxykynurenine (3-HK). researchgate.netresearchgate.net A crucial biocatalytic step is the C-methylation of 3-HK. The actinomycin biosynthetic gene cluster in Streptomyces chrysomallus contains genes (acmI and acmL) that encode for aromatic C-methyltransferase enzymes. acs.org These enzymes catalyze the transfer of a methyl group to 3-HK, yielding 3-hydroxy-4-methylkynurenine (4-MHK). researchgate.net These methyltransferases can also accept other substrates, suggesting potential for broader biocatalytic applications. researchgate.net Following methylation, the enzyme hydroxykynureninase (encoded by acmH) converts 4-MHK into the final precursor, 4-MHA. researchgate.net This sequence highlights how specific enzymes are harnessed in nature to build the complex precursors required for this compound synthesis. mdpi.com
Table 2: Key Enzymes in the Biocatalytic Synthesis of the 4-MHA Precursor
| Enzyme | Gene (example) | Substrate | Product | Function in Pathway | Reference(s) |
|---|---|---|---|---|---|
| Aromatic C-Methyltransferase | acmI / acmL | 3-hydroxykynurenine (3-HK) | 3-hydroxy-4-methyl-kynurenine (4-MHK) | C-methylation of the aromatic ring | researchgate.netacs.org |
| Hydroxykynureninase | acmH | 3-hydroxy-4-methyl-kynurenine (4-MHK) | 4-methyl-3-hydroxyanthranilic acid (4-MHA) | Cleavage to form the final anthranilic acid precursor | researchgate.net |
Chemoenzymatic synthesis combines the efficiency and versatility of chemical synthesis with the high selectivity of biocatalysis to create complex molecules and their analogs. scribd.com This strategy is particularly effective for producing actinomycin analogs, where chemically synthesized precursors are subjected to enzymatic transformations to yield the final product. nih.gov
A prominent example of this approach is the enzymatic synthesis of Actinomycin D and its analogs from synthetic pentapeptide lactone precursors. nih.gov In this method, the linear or cyclic pentapeptide portion of the molecule is first constructed using chemical methods, such as solid-phase peptide synthesis. jlu.edu.cnnih.gov This allows for the precise incorporation of non-natural or modified amino acids into the peptide backbone. jlu.edu.cn Subsequently, an enzymatic step is employed to complete the synthesis. For instance, cell-free extracts or purified enzymes from Streptomyces antibioticus can catalyze the final condensation and cyclization of these chemically synthesized precursors to form the complete actinomycin structure. nih.gov
This strategy leverages the strengths of both disciplines: chemical synthesis provides access to a wide variety of precursor analogs that may not be available through purely biological routes, while enzymatic catalysis ensures the correct stereochemistry and regioselectivity in the final steps of macrocyclization and chromophore assembly. uni-marburg.de The thioesterase (TE) domain of the nonribosomal peptide synthetase (NRPS) is often the key biocatalyst in this final cyclization step, demonstrating remarkable ability to accept modified substrates to form novel macrocyclic peptide lactones. uni-marburg.de This powerful combination enables the generation of diverse libraries of actinomycin analogs for biological screening and drug discovery efforts. nih.gov
Molecular Interactions and Biophysical Characterization of Actinomycinic Acid
Interactions with Nucleic Acids
Actinomycinic acid's parent compound, actinomycin (B1170597) D, is a well-established DNA intercalator, inserting its phenoxazone ring primarily at GpC sequences and positioning its two cyclic pentapeptides within the DNA minor groove. nih.gov This interaction interferes with critical cellular processes like replication and transcription. nih.gov The specificity for GpC sites is attributed to strong hydrogen bonds between the threonine residues in actinomycin D and the guanine (B1146940) bases. nih.gov
DNA Binding Specificity (e.g., C-G Base Pair Recognition)
The binding of actinomycins to DNA is highly specific, with a clear preference for sites containing guanine-cytosine (G-C) base pairs. It is widely recognized that actinomycin D, and by extension its derivatives, binds to the C-G pairs of DNA. nih.gov The amount of the compound that can bind to chromatin is directly dependent on the availability of these sites on the DNA. nih.gov
Studies using combinatorial methods like Restriction Endonuclease Protection, Selection, and Amplification (REPSA) have been employed to identify the preferred DNA binding sites for actinomycin D. These studies have revealed a consensus sequence of 5'-(T/A)GC(A/T)-3'. nih.gov DNase I footprinting analysis of DNA clones selected through this method showed high-affinity binding sites with dissociation constants ranging from 12 to 258 nM. nih.gov The average footprint of the molecule covers approximately 7.6 bases and typically includes one or more of these consensus sequences. nih.gov Interestingly, the presence of overlapping consensus sequences, such as 5'-TGCTGCT-3', suggests that closely positioned binding sites may be particularly favored under physiological conditions. nih.gov
Further research has shown that sequences such as d(TGCA) are stronger binding sites with slower dissociation kinetics compared to d(CGCG) sequences. nih.gov This indicates that the base pairs flanking the dG-dC intercalation site play a role in modulating the interaction of the pentapeptide rings with the minor groove of the DNA. nih.gov
Table 1: DNA Binding Specificity of Actinomycin Analogs
| Feature | Finding | Source |
|---|---|---|
| Primary Binding Site | Guanine-Cytosine (G-C) base pairs | nih.gov |
| Consensus Sequence | 5'-(T/A)GC(A/T)-3' | nih.gov |
| Dissociation Constants (Kd) | 12 - 258 nM for high-affinity sites | nih.gov |
| Footprint Size | ~7.6 bases | nih.gov |
| Preferred Flanking Bases | d(TGCA) sequence shows stronger binding than d(CGCG) | nih.gov |
RNA Binding Investigations
While the interaction of this compound and its parent compounds with DNA is well-documented, the investigation into their binding with RNA is an area of ongoing research. Recent studies have highlighted the expanding universe of RNA-binding proteins in bacteria, revealing that proteins without canonical RNA-binding domains can interact with RNA. innovationnewsnetwork.com These "moonlighting" proteins, which include metabolic enzymes, may have their function influenced by RNA or vice versa. innovationnewsnetwork.com
Methodologies like oligo-d(T) affinity isolation followed by proteomic analysis are being used to identify RNA-binding proteins and their differential binding activities under various cellular conditions. le.ac.uk Techniques such as iCLIP (individual-nucleotide resolution cross-linking and immunoprecipitation) and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) are employed to identify specific RNA molecules that bind to proteins of interest. nih.gov While these studies focus on protein-RNA interactions, the principles and techniques could be adapted to investigate the direct binding of small molecules like this compound to RNA. The complexity of RNA regulation and the discovery of non-canonical RNA-binding interactions suggest that the potential for this compound to interact with RNA structures warrants further investigation. innovationnewsnetwork.comnih.gov
Equilibrium and Kinetic Binding Studies with DNA/RNA
Equilibrium and kinetic studies are crucial for understanding the dynamics of this compound's interaction with nucleic acids. fda.gov These studies typically measure the rate of binding and the time required to reach binding equilibrium. fda.govfda.gov
Spectroscopic analysis of several actinomycin analogs has provided insights into their DNA binding properties. nih.gov For instance, the dissociation kinetics and thermal denaturation temperatures have been measured for a series of analogs. nih.gov Analysis of the temperature dependence of the DNA dissociation rate constant reveals that both the enthalpy and entropy of activation increase as the size of the 3' amino acid ring in the actinomycin structure decreases. nih.gov With the exception of an analog containing pipecolic acid, most compounds increase the DNA melting temperature to a similar extent. nih.gov These findings suggest that conformational changes in the pentapeptide lactone rings, potentially involving cis-trans isomerization of proline, are important in determining the slow DNA dissociation rates observed for this class of intercalators. nih.gov
Kinetic studies on dodecamers containing the d(TGCA) sequence have shown that actinomycin D forms both 1:1 and 2:1 drug-duplex complexes, with dissociation rates that are slightly slower than that from poly(dG-dC). nih.gov The binding constants for these interactions are estimated to be in the range of (1-5) x 107 M-1. nih.gov The slow dissociation kinetics appear to be correlated with a higher percentage of slow association kinetics. nih.gov
Table 2: Kinetic and Equilibrium Binding Parameters for Actinomycin Analogs
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| Enthalpy & Entropy of Activation | Increase with decreasing 3' amino acid ring size | Conformational changes in pentapeptide rings influence dissociation | nih.gov |
| DNA Melting Temperature | Increased by most analogs | Stabilization of the DNA duplex upon binding | nih.gov |
| Binding Stoichiometry | 1:1 and 2:1 drug-duplex complexes observed | Dependent on the specific DNA sequence | nih.gov |
| Binding Constants (Kd) | (1-5) x 107 M-1 for d(TGCA)-containing oligomers | High affinity for specific DNA sequences | nih.gov |
| Dissociation Kinetics | Slow, correlated with slow association | Suggests a multi-step binding mechanism | nih.govnih.gov |
Chromatin Binding Studies
The interaction of small molecules with DNA in a cellular context is complicated by the packaging of DNA into chromatin. nih.gov The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. atlasgeneticsoncology.org This organization can restrict the access of DNA-binding agents. biorxiv.org
Interaction with Chromatinized DNA and Nucleosomes
The binding of actinomycin D to chromatin is directly proportional to the number of available C-G sites on the chromatin DNA. nih.gov Nuclear factors can modulate the binding capacity of chromatin for actinomycin D, suggesting a mechanism for controlling gene expression. nih.gov For example, extracts from liver nuclei can increase the binding of actinomycin D to liver chromatin, an effect that is lost if protein or RNA is removed from the extract. nih.gov
Studies have shown that RAD51AP1, a protein involved in DNA repair, can bind to nucleosome core particles (NCPs). biorxiv.org This interaction is critical for its function in the context of chromatin. biorxiv.org Similarly, the ability of CRISPR-Cas nucleases to cleave DNA is significantly inhibited by the nucleosome structure, with dynamic unwrapping of the nucleosomal DNA regulating target accessibility. biorxiv.org These findings highlight that the interaction of any molecule with chromatinized DNA is a dynamic process influenced by the structure and accessibility of the DNA on the nucleosome. biorxiv.orgbiorxiv.org The acidic patch on the surface of the nucleosome, formed by histones H2A and H2B, serves as a key interaction hub for many chromatin-binding proteins and may also influence the binding of small molecules. epicypher.com
Influence of Chromatin Structure on Binding Dynamics
The structure of chromatin is not static and its dynamic nature significantly influences the binding of various molecules. mdpi.comnih.gov The compaction of chromatin, from the "beads on a string" nucleofilament to higher-order structures like the 30 nm fiber, is regulated by factors such as linker histones and post-translational modifications of core histones. atlasgeneticsoncology.orgmdpi.com
Histone modifications, such as acetylation, can lead to a more relaxed chromatin structure, which in turn can enhance the accessibility of DNA to transcription factors and potentially other DNA-binding molecules. mdpi.comnih.gov For example, acetylation of lysine (B10760008) residues on histone tails weakens their electrostatic interaction with DNA, favoring a more open chromatin conformation. mdpi.com
The binding of regulatory proteins can also be influenced by the chromatin state. For instance, the binding of the Notch effector RBPJ to mitotic chromatin is negatively regulated by the histone deacetylase HDAC1 in a KDM5A-dependent manner. nih.gov This illustrates the complex interplay between chromatin-modifying enzymes and the binding of specific factors. nih.gov The accessibility of DNA within a nucleosome is not uniform; some regions of the DNA are more exposed than others, and this accessibility is further modulated by the dynamic "breathing" of the DNA on the histone core. biorxiv.org Therefore, the binding of this compound to chromatin is likely to be a highly regulated process, dependent on the local chromatin structure, the presence of histone modifications, and the activity of chromatin-associated proteins. nih.govmdpi.comnih.gov
Role of Nuclear Factors in Modulating Chromatin Interaction
The interaction between this compound's parent compound, actinomycin D, and chromatin is significantly influenced by nuclear factors. The binding of actinomycin D to chromatin is directly proportional to the available, unmasked sites on the chromatin's DNA. nih.gov
Studies have shown that nuclear extracts from liver cells can substantially increase the binding of actinomycin D to liver chromatin. nih.gov This effect is not observed when using nuclear extracts from kidney cells on liver chromatin, suggesting a tissue-specific nature of these modulating factors. nih.gov The active components within the liver nuclear extract appear to be protein and RNA, as the removal of either of these components eliminates the extract's ability to enhance actinomycin D binding. nih.gov This suggests the presence of a specific nuclear factor that plays a role in regulating the accessibility of DNA within the chromatin structure, thereby controlling the extent of actinomycin D binding. nih.gov
This modulation of chromatin structure by nuclear factors is a key aspect of gene regulation. wikipedia.org Factors that influence the compaction and accessibility of chromatin, such as histone modifications and the presence of chromatin-remodeling proteins, can directly impact the binding of molecules like actinomycin D. wikipedia.orgfrontiersin.org For instance, histone acetylation is known to lead to a more open chromatin structure, which would likely increase the binding capacity for intercalating agents. wikipedia.org Conversely, modifications associated with transcriptional repression and chromatin compaction would be expected to decrease binding. wikipedia.org The spatial organization of the genome within the nucleus, including interactions with the nuclear envelope, also plays a critical role in determining the accessibility of different chromatin regions. elifesciences.org
Structural Elucidation of Interaction Complexes
Spectroscopic Approaches to DNA/RNA/Chromatin Binding (e.g., NMR, UV-Vis, Fluorescence)
A variety of spectroscopic techniques are instrumental in elucidating the binding of this compound and its analogs to DNA, RNA, and chromatin. These methods provide insights into the binding affinity, stoichiometry, and conformational changes that occur upon complex formation.
UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to study the interactions between small molecules and DNA. nih.gov Changes in the UV-Vis absorption spectrum of a compound upon titration with DNA can indicate binding. nih.govmdpi.com A decrease in absorbance intensity (hypochromism) and a red shift in the wavelength of maximum absorbance (bathochromic shift) are often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA. mdpi.com Conversely, an increase in absorbance (hyperchromism) can suggest a disruption of the DNA's secondary structure. nih.gov For example, studies on acridine-thiosemicarbazone derivatives, which also interact with DNA, have shown significant hyperchromicity and a bathochromic shift upon binding to calf thymus DNA (ctDNA), indicating complex formation. mdpi.com
Fluorescence Spectroscopy is another powerful tool for studying these interactions. The intrinsic fluorescence of a molecule or a fluorescent probe can be monitored as it interacts with DNA or RNA. nih.govnih.gov For instance, the binding of actinomycin D (AMD) to single-stranded DNA (ssDNA) has been studied using the fluorescent derivative 7-amino-AMD. nih.gov The significant changes in its absorption and emission upon interaction with various DNA sequences allowed for the calculation of affinity constants. nih.gov Competitive displacement assays using fluorescent dyes like ethidium (B1194527) bromide (EB) and DAPI are also common. nih.gov A decrease in the fluorescence of a DNA-dye complex upon the addition of a test compound suggests that the compound is displacing the dye and binding to the DNA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the interaction complexes at an atomic level. nih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR can be used to determine the geometry and stoichiometry of complexes. nih.gov For example, ¹H NMR studies of actinomycin D with various deoxynucleotides have provided insights into the molecular geometry of the complexes and the relative binding affinities. nih.gov NMR has also been crucial in understanding the conformational changes that occur in both the drug and the nucleic acid upon binding. nih.govmdpi.com For instance, ¹H NMR spectra of oligonucleotides and their complexes with AMD have provided insights into the mode of interaction, supporting a hemi-intercalation model for binding to single-stranded DNA. nih.gov
Circular Dichroism (CD) Spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying changes in DNA conformation upon drug binding. nih.gov The interaction of actinomycin D analogs with DNA has been studied using CD, which can provide information about the induced structural changes in the DNA helix. nih.gov
These spectroscopic methods, often used in combination, provide a comprehensive picture of the binding event, from the initial detection of an interaction to the detailed structural characterization of the resulting complex.
Molecular Modeling and Computational Studies of Binding Interactions
Molecular modeling and computational studies are indispensable tools for investigating the binding of molecules like this compound to their biological targets at an atomic level. nih.govdiva-portal.org These methods complement experimental data and provide detailed insights into the structure, dynamics, and energetics of the interaction complexes. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to explore the conformational landscape of both the ligand and the macromolecule (DNA, RNA, or protein) and to characterize the nature of their interactions. nih.govnih.gov For instance, the binding of actinomycin D to both single- and double-stranded DNA has been investigated using MM+ molecular mechanics. nih.gov These studies can reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the complex. nih.govmdpi.com MD simulations can further provide a dynamic picture of the binding process, showing how the molecules adapt their conformations to achieve optimal binding. nih.gov
Quantum Chemical Methods , such as semi-empirical methods (e.g., AM1) and Density Functional Theory (DFT), offer a higher level of theory to analyze the electronic aspects of the interaction. nih.govnih.gov These methods can be used to calculate properties like Mulliken overlap populations, which provide a quantum-chemical criterion for analyzing hydrogen-bonding patterns and other intermolecular interactions. nih.gov Such analyses have been used to support the hemi-intercalation model of actinomycin D with single-stranded DNA. nih.gov
Docking studies are often the first step in computational analyses, predicting the preferred binding orientation of a ligand to its target. nih.govnsf.gov These predictions can then be refined and validated using more computationally intensive methods like MD simulations. diva-portal.org
By combining these computational approaches, researchers can build detailed models of the interaction between this compound and its biological targets. These models are crucial for understanding the mechanism of action and for guiding the design of new analogs with improved properties. nih.govdiva-portal.orgnih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Correlation of Structural Modifications with Binding Affinity
The binding affinity of actinomycin analogs to DNA is highly sensitive to structural modifications. nih.govnih.gov Changes to different parts of the molecule, such as the phenoxazone ring or the pentapeptide lactone rings, can significantly alter its interaction with DNA. nih.govnih.gov
Studies on 7-substituted aralkylaminoactinomycin D analogs have shown that even with bulky groups at the 7-position, these compounds can still bind to DNA. nih.gov For example, analogs with 2-pyrrolylmethylamino or 3,4-dichlorobenzylamino substituents at this position retain their DNA binding capabilities. nih.gov In some cases, these modifications can even lead to increased binding affinity. nih.gov
Modifications to the pentapeptide lactone rings also have a profound effect on DNA binding kinetics. nih.govnih.gov A series of actinomycin analogs containing different amino acids at the 3' position (pipecolic acid, proline, or azetidine-2-carboxylic acid) were studied. nih.govnih.gov Analysis of the DNA dissociation kinetics revealed that the enthalpy and entropy of activation increase as the ring size of the 3' amino acid decreases. nih.govnih.gov This suggests that the conformational flexibility of the pentapeptide rings plays a role in the slow dissociation rates from DNA. nih.govnih.gov
The following table summarizes the effects of some structural modifications on the DNA binding of actinomycin analogs:
| Modification Location | Substituent | Effect on DNA Binding | Reference |
|---|---|---|---|
| 7-position of phenoxazone ring | 2-pyrrolylmethylamino | Increased binding affinity | nih.gov |
| 7-position of phenoxazone ring | 3,4-dichlorobenzylamino | Retained binding affinity | nih.gov |
| 3'-amino acid position | Pipecolic acid | Smaller increase in DNA melting temperature compared to other analogs | nih.govnih.gov |
| 3'-amino acid position | Proline | Contributes to slow DNA dissociation, possibly via cis-trans isomerization | nih.govnih.gov |
| 3'-amino acid position | Azetidine-2-carboxylic acid | Increased enthalpy and entropy of activation for DNA dissociation | nih.govnih.gov |
These SAR studies are essential for the rational design of new actinomycin analogs with tailored DNA binding properties and potentially improved therapeutic profiles. frontiersin.orgrsc.orgmdpi.comnih.govresearchgate.netmdpi.comrsc.org
Conformational Analysis of this compound in Complex
The conformation of this compound and its analogs when bound to DNA is a key determinant of their biological activity. epdf.pub Understanding the three-dimensional structure of these complexes provides insights into the specific interactions that stabilize the bound state. datmos.orgnih.govdigitellinc.comrsc.org
Upon binding to DNA, actinomycin D undergoes a significant conformational change. nih.gov The planar phenoxazone ring intercalates between the base pairs of the DNA, while the two cyclic pentapeptide lactone rings fit into the minor groove of the DNA helix. nih.govepdf.pub This binding mode is highly specific for G-C base pairs. nih.gov
The conformation of the pentapeptide rings is particularly important. nih.govnih.gov It is suggested that cis-trans isomerization of proline residues within these rings may be a crucial factor in the slow dissociation rates of actinomycin from DNA. nih.govnih.gov The flexibility of these rings allows them to adopt a conformation that complements the shape of the DNA minor groove, maximizing favorable interactions. nih.gov
Computational modeling and NMR spectroscopy have been instrumental in elucidating the detailed conformation of actinomycin-DNA complexes. nih.govnih.govnih.gov These studies have provided evidence for the specific hydrogen bonds and van der Waals contacts that stabilize the complex. nih.gov For example, molecular modeling has supported a "hemi-intercalation" model for the binding of actinomycin D to single-stranded DNA, where the phenoxazone ring partially inserts between the bases. nih.govnih.gov
The conformational analysis of actinomycin analogs in complex with DNA is an active area of research. mdpi.comrsc.org By understanding how structural modifications affect the conformation of the bound complex, it is possible to design new derivatives with altered DNA binding specificity and affinity. mdpi.com
Analytical Methodologies for Actinomycinic Acid Research
Advanced Chromatographic Techniques for Isolation and Quantification
Chromatographic techniques are fundamental in the study of actinomycinic acid, enabling its separation, purification, and quantification from complex mixtures. The choice of method depends on the specific research goal, whether it be initial screening, precise quantification, or large-scale purification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives. nih.govjapsonline.commdpi.com Its versatility allows for both qualitative and quantitative assessments.
Detailed Research Findings:
Simultaneous Quantification: A sensitive and specific HPLC-tandem mass spectrometry (HPLC/MS/MS) assay has been developed for the simultaneous determination of total vincristine (B1662923) and actinomycin-D concentrations in human plasma. nih.gov This method is crucial for clinical pharmacological studies. nih.gov
Method Development: A typical HPLC method for analyzing acidic compounds might utilize a C18 column with a mobile phase consisting of a buffer (e.g., 0.025M orthophosphoric acid adjusted to a specific pH) and an organic modifier like methanol (B129727). japsonline.com The flow rate and UV detection wavelength are optimized for the specific analyte. japsonline.com For instance, a method for ciprofloxacin (B1669076) hydrochloride used a mobile phase of methanol and buffer (pH 3.0) at a flow rate of 2.0 ml/min with UV detection at 278 nm. japsonline.com
Polar Compound Analysis: For polar compounds like short-chain fatty acids, which can be challenging to retain, acidification of the sample (pH<2) prior to analysis can improve retention on columns like the Hypersil Gold aQ. nih.gov
Mycolic Acid Analysis: In the analysis of mycolic acids, another class of complex biological acids, HPLC has been instrumental. nih.gov Derivatization to UV-adsorbing p-bromophenacyl esters significantly increases detection sensitivity. nih.gov Reverse-phase HPLC on a C18 column is a common approach for separating these derivatives. nih.gov
Table 1: Example of HPLC Parameters for Analysis of Related Compounds
| Parameter | Setting | Reference |
| Column | C18 (e.g., LichroCART® 125x4mm, 5µm) | japsonline.com |
| Mobile Phase | Methanol: Buffer (0.025M Orthophosphoric acid, pH 3.0) (40:60 v/v) | japsonline.com |
| Flow Rate | 2.0 mL/min | japsonline.com |
| Detection | UV at 278 nm | japsonline.com |
| Retention Time | ~1.75 minutes | japsonline.com |
| This table is an illustrative example based on a method for a different compound and would require optimization for this compound. |
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. waters.comnih.govresearchgate.net These benefits are particularly valuable in complex biological matrices.
Detailed Research Findings:
Amino Acid Analysis: The UPLC Amino Acid Analysis Solution by Waters provides a turnkey method for accurate and high-throughput analysis of amino acids. waters.com It utilizes pre-column derivatization with AccQ•Tag™ Ultra reagent, followed by separation on an AccQ•Tag Ultra UPLC column. waters.com This approach allows for the quantification of amino acids at sub-picomole levels. waters.com
Analysis of Polar Analytes: UPLC is well-suited for the analysis of polar organic acids, which can be difficult to retain on conventional reversed-phase columns. The use of specialized columns, such as the ACQUITY Premier CSH Phenyl-Hexyl Column, coupled with a mass detector like the ACQUITY QDa, enhances selectivity and sensitivity.
Collagen Crosslink Analysis: A UPLC methodology has been developed for the detection and quantification of fluorescent collagen crosslinks, demonstrating the technique's high sensitivity with detection limits in the femtomole range. nih.gov This method's ability to analyze nanogram amounts of material is a significant advantage when sample availability is limited. nih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. research-solution.comsigmaaldrich.com Since this compound itself is not volatile, it must first be converted into a volatile derivative. research-solution.comsigmaaldrich.com
Detailed Research Findings:
Derivatization: The polar nature of compounds like amino acids necessitates derivatization to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, alkylation, and acylation. research-solution.com Silylation, for example, replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com
Reagents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com
GC-MS Profiling: GC coupled with mass spectrometry (GC-MS) is widely used for metabolite profiling. nih.govnih.gov Derivatization protocols, such as methoximation followed by silylation, are standard procedures for preparing samples for GC-MS analysis of organic acids and other metabolites. nih.gov
Table 2: Common Derivatization Approaches for GC Analysis
| Derivatization Type | Reagent Example | Target Functional Groups | Reference |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -SH | sigmaaldrich.com |
| Alkylation (Esterification) | Not specified | -COOH | research-solution.com |
| Acylation | Not specified | -OH, -NH2, -SH | research-solution.com |
Thin-Layer Chromatography (TLC) in Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for screening, monitoring reaction progress, and assessing the purity of compounds. libretexts.orgresearchgate.netnih.gov
Detailed Research Findings:
Screening of Natural Products: TLC is extensively used in the screening of botanical extracts for bioactive compounds. nih.govphcogj.com Different solvent systems and visualization reagents are employed to separate and identify various classes of compounds, such as alkaloids, terpenoids, and flavonoids. phcogj.com
Purity Assessment: TLC can quickly provide a qualitative assessment of the purity of a sample by revealing the number of components present. A single spot after development in multiple solvent systems suggests a high degree of purity.
Visualization: Compounds on a TLC plate can be visualized using various methods. libretexts.org UV light is commonly used for compounds that fluoresce or absorb UV radiation. libretexts.orglibretexts.org Staining with reagents like iodine, permanganate, or phosphomolybdic acid can reveal compounds that are not UV-active. libretexts.org For acidic compounds, a pH indicator spray like bromocresol green can be used. libretexts.org
Specialized Chromatographic Methods
Beyond the standard techniques, several specialized chromatographic methods can be applied for the specific challenges associated with this compound research.
Affinity Chromatography: This technique offers high selectivity by exploiting specific binding interactions. thermofisher.combio-rad.comwikipedia.org For instance, if a specific binding partner for this compound is known, it can be immobilized on a solid support to selectively capture the acid from a complex mixture. thermofisher.comwikipedia.org Dye-ligand affinity chromatography is a subtype where immobilized dyes mimic biological substrates and can bind to a range of proteins and other molecules. sigmaaldrich.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It can be used to separate this compound from larger or smaller molecules in a sample.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. bio-rad.comphenomenex.com Since this compound is an acid, it will be negatively charged at a pH above its pKa and can be purified using an anion exchange resin. libretexts.orgseplite.com This method is widely used for the purification of charged molecules like amino acids and proteins. libretexts.orgseplite.com The separation is achieved by the reversible exchange of ions between the sample and the charged stationary phase. phenomenex.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique for separating polar and hydrophilic compounds. nih.govthermofisher.com It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This technique could be particularly useful for separating this compound and its polar metabolites, offering a different selectivity compared to reversed-phase chromatography. elementlabsolutions.comchromatographyonline.com
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be seen as a hybrid of gas and liquid chromatography and is known for its fast and efficient separations.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the structure and conformation of this compound and its analogues.
Detailed Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: High-resolution proton NMR is used to study the conformation and dynamics of actinomycin (B1170597) derivatives. nih.gov It can provide information about the different magnetic environments of amino acid residues and the conformation of proline rings. nih.gov It is also used to determine enantiomeric excess of chiral carboxylic acids using actinomycin D as a chiral solvating agent. rsc.orgrsc.org The acidic proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum. libretexts.org
¹³C NMR: The carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org
Mass Spectrometry (MS):
LC-MS/MS: As mentioned earlier, HPLC coupled with tandem mass spectrometry is a highly sensitive and specific method for quantifying actinomycin derivatives in biological samples. nih.gov
GC-MS: GC-MS is used to identify the volatile derivatives of this compound, providing information on their molecular weight and fragmentation patterns, which aids in structure elucidation. sigmaaldrich.com
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For a carboxylic acid, the most characteristic IR absorptions are the broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and the strong C=O (carbonyl) stretch around 1710 cm⁻¹ for a hydrogen-bonded dimer. libretexts.org
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to study the DNA binding properties of actinomycin analogues. nih.gov The binding of these compounds to DNA can be monitored by changes in their UV-Vis absorption spectra. It is also a common detection method in HPLC. japsonline.comnih.gov For instance, a method for determining short-chain fatty acids used UV detection at a short wavelength of 210 nm due to the lack of a significant chromophore. nih.gov
Table 3: Summary of Spectroscopic Data for Carboxylic Acids
| Spectroscopic Technique | Characteristic Signal | Approximate Range/Value | Reference |
| ¹H NMR | Acidic O-H proton | 10–12 ppm (broad singlet) | libretexts.org |
| ¹³C NMR | Carbonyl carbon | 160–180 ppm | libretexts.org |
| FTIR | O-H stretch (H-bonded) | 2500–3300 cm⁻¹ (broad) | libretexts.org |
| FTIR | C=O stretch (H-bonded) | ~1710 cm⁻¹ (strong) | libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, protons attached to aromatic rings typically resonate at different frequencies than those on aliphatic chains. Coupling constants (J) between adjacent protons help to establish the connectivity of the molecular framework. For complex molecules like this compound, which contains both a phenoxazinone chromophore and peptide side chains, ¹H NMR spectra can be intricate, often showing broad doublets for amide protons and overlapping signals for methylene (B1212753) and methine protons. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. careerendeavour.com Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. careerendeavour.com The chemical shift of a carbon atom indicates its hybridization and the nature of the atoms attached to it. careerendeavour.com For example, carbonyl carbons in amide and carboxylic acid groups will have characteristic chemical shifts in the downfield region of the spectrum. ucl.ac.uk While ¹³C-¹³C coupling is generally not observed due to the low natural abundance of the ¹³C isotope, proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. careerendeavour.com
Table 1: Representative NMR Data for Analogs and Related Structures
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.17, 8.02, 7.75 | Broad Doublet | - | Amide Protons |
| ¹H | 7.64, 7.47 | Ortho Coupled | - | 1,2,3,4-tetrasubstituted aromatic ring |
| ¹H | 2.69, 2.25 | Singlet | - | Methyl protons in para position |
| ¹³C | 160 - 220 | - | - | Carbonyl Carbons (Aldehyde, Ketone) |
| ¹³C | 110 - 140 | - | - | Alkene and Aromatic Carbons |
Note: This table is illustrative and based on data for related complex peptide structures and general chemical shift ranges. Specific data for this compound may vary. researchgate.netcareerendeavour.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of this compound. High-resolution accurate mass spectrometry (HRAMS) provides precise mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. tecnofrom.comeuropa.eu
The use of HRAMS is particularly advantageous for analyzing complex samples, as its high resolving power can distinguish between molecules with very similar masses (isobars), which might otherwise interfere with the analysis. tecnofrom.comlcms.cz This capability is crucial when studying this compound in biological matrices. spectralworks.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for both the quantification of this compound and for studying its interactions with other molecules, such as DNA. longdom.orguu.nl The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. uu.nl
For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. longdom.org By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), its concentration in a sample can be determined. longdom.orgunchainedlabs.com
UV-Vis spectroscopy is also a powerful tool for studying binding interactions. When this compound binds to another molecule, such as a protein or nucleic acid, changes in its electronic environment can lead to shifts in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) or changes in absorbance intensity (hyperchromicity or hypochromicity). mdpi.comnih.gov These spectral changes can be monitored to determine binding constants and to gain insights into the nature of the interaction. nih.gov For example, studying the interaction between this compound and DNA by UV-Vis can provide information on the binding mode. lcms.cz
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in the this compound molecule. azooptics.com This method measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. spectroscopyonline.com Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular "fingerprint". azooptics.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups it contains. These include:
O-H stretching: A broad band typically in the region of 3300-2500 cm⁻¹ for the carboxylic acid groups. libretexts.org
N-H stretching: Bands in the region of 3500-3300 cm⁻¹ corresponding to the amide groups in the peptide chains.
C-H stretching: Absorptions for both aromatic and aliphatic C-H bonds. libretexts.org
C=O stretching: Strong absorptions in the range of 1760-1690 cm⁻¹ for the carbonyl groups of the carboxylic acids and amides. libretexts.org
C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings of the phenoxazinone chromophore. pressbooks.pub
C-O stretching: Absorptions in the 1320-1210 cm⁻¹ range. libretexts.org
By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of key functional groups within the this compound structure. bhu.ac.in
Table 2: General FT-IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad |
| Amide | N-H Stretch | 3500 - 3300 | Medium |
| Carboxylic Acid/Amide | C=O Stretch | 1760 - 1690 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
Source: Based on general values from spectroscopic tables. libretexts.orgpressbooks.pub
Fluorescence Spectroscopy for Binding Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding dynamics of molecules like this compound. mdpi.com This method provides insights into molecular interactions, conformational changes, and the local environment of the fluorescent molecule (fluorophore). researchgate.net
While this compound itself may have some native fluorescence, studies often involve fluorescently labeled analogs or utilize the intrinsic fluorescence of molecules it interacts with, such as tryptophan residues in proteins. mdpi.com When this compound binds to a target molecule, changes in the fluorescence properties—such as intensity, emission wavelength, and fluorescence lifetime—can be observed. unige.ch
Fluorescence quenching, where the fluorescence intensity decreases upon binding, can indicate a direct interaction and can be used to calculate binding constants. unige.ch Another powerful application is Förster Resonance Energy Transfer (FRET), which can measure the distance between the fluorescent probe and an acceptor molecule, providing structural information about the binding complex. researchgate.net The analysis of fluorescence anisotropy or polarization can reveal information about the size and shape of the complex and the rotational mobility of the molecule, further elucidating the dynamics of the binding process. unige.ch
Electrophoretic Techniques
Capillary Electrophoresis for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. labcompare.com This method separates molecules based on their size and charge as they move through a narrow, buffer-filled capillary under the influence of a high electric field. libretexts.orgsciex.com
In Capillary Zone Electrophoresis (CZE), the simplest form of CE, ions are separated based on their electrophoretic mobility, which is a function of their charge-to-mass ratio. sciex.com This makes it a suitable technique for separating and analyzing charged molecules like this compound, which possesses carboxylic acid groups that will be ionized at appropriate pH values. pan.olsztyn.pl
CE offers several advantages, including high separation efficiency, short analysis times, and the requirement for only very small sample volumes. labcompare.com The technique can be used for purity assessment, quantitative analysis, and to study interactions by observing changes in migration time upon binding to other molecules. The high resolving power of CE allows for the separation of closely related compounds, which is beneficial for analyzing complex mixtures or for detecting minor impurities. sciex.com
Synthetic Biology and Metabolic Engineering for Actinomycinic Acid Production
Strain Improvement Strategies for Enhanced Microbial Production
Improving the native producers of actinomycinic acid is a primary strategy for increasing titers. This involves a multifaceted approach, from direct genetic manipulation of the biosynthetic pathway to a broader analysis and engineering of cellular metabolism.
Genetic engineering provides the means to directly manipulate the biosynthetic gene cluster (BGC) for this compound to increase its expression and subsequent product yield. nih.govrsc.org The biosynthesis of this compound is intrinsically linked to the tryptophan metabolic pathway, as its precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), is derived from tryptophan. wikipedia.orgasm.org
Key genetic engineering strategies include:
Overexpression of Pathway-Specific Genes: The actinomycin (B1170597) BGC in Streptomyces chrysomallus contains genes encoding pathway-specific enzymes for 4-MHA synthesis, including a tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase. nih.gov Overexpressing these genes can increase the flux of tryptophan towards the this compound core.
Enhancing Precursor Supply: The biosynthesis of actinomycin is enhanced by the presence of several amino acids, including tryptophan. Engineering strategies can focus on increasing the intracellular pool of tryptophan. This can be achieved by overexpressing key enzymes in the shikimate pathway, which is the primary route for the synthesis of aromatic amino acids. biorxiv.orgasm.org For instance, the overexpression of genes like ppsA (PEP synthase) and tktA (transketolase) has been shown to enhance the shikimate pathway in other systems. asm.org
Manipulation of Regulatory Genes: Antibiotic biosynthesis is often tightly controlled by a network of regulatory genes within and outside the BGC. mdpi.com Identifying and engineering these regulators, such as by deleting repressor genes or overexpressing activator genes, can lead to a significant increase in production. publish.csiro.aunih.gov For example, multilevel metabolic engineering strategies in Streptomyces roseosporus for daptomycin (B549167) production involved the reconstruction of regulatory pathways by knocking out negative regulators. publish.csiro.au
A study on the de novo production of the actinomycin precursor, actinocin (B1199408), in Escherichia coli demonstrated the power of these approaches. By expressing genes from the kynurenine pathway and further engineering the host to enhance the supply of the cofactor S-adenosyl-L-methionine (SAM), researchers achieved a significant titer of actinocin. biorxiv.org
| Gene Target | Engineering Strategy | Expected Outcome for this compound Production |
| acmG, acmF (tryptophan 2,3-dioxygenase, kynurenine formamidase) | Overexpression in a suitable host | Increased conversion of L-tryptophan to L-kynurenine, a key intermediate. biorxiv.org |
| sibC (S. sibiricum), bna4 (S. cerevisiae) (kynurenine 3-monooxygenase) | Heterologous expression | Enhanced production of 3-hydroxykynurenine from L-kynurenine. biorxiv.org |
| ppsA, tktA | Overexpression | Increased supply of precursors for the shikimate pathway, leading to higher tryptophan levels. asm.org |
| Negative regulatory genes (e.g., arpA, phaR in other systems) | Gene knockout | Derepression of the actinomycin biosynthetic gene cluster, leading to increased transcription and production. publish.csiro.au |
Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates of metabolic reactions within a cell. frontiersin.org By using isotopic tracers like ¹³C-labeled glucose, MFA can map the flow of carbon through various metabolic pathways, identifying bottlenecks and competing pathways that divert precursors away from the target product. frontiersin.org
While specific MFA studies on this compound are not widely reported, the principles can be readily applied. The primary goal would be to analyze and engineer the metabolic flux from central carbon metabolism towards the tryptophan biosynthetic pathway to maximize the availability of the 4-MHA precursor.
Potential applications of MFA for this compound production include:
Quantifying Flux Distribution: Determining the precise distribution of carbon flux between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle in the actinomycin-producing strain. This can reveal the efficiency of precursor generation. mdpi.com
Identifying Bottlenecks: Pinpointing enzymatic steps that limit the flux towards tryptophan and, consequently, 4-MHA. nih.gov This provides clear targets for genetic engineering, such as the overexpression of enzymes at bottleneck points.
Evaluating Genetic Modifications: Assessing the impact of genetic engineering strategies on the metabolic network to confirm that modifications have successfully redirected flux as intended. For example, after overexpressing shikimate pathway genes, MFA could quantify the increased flux towards aromatic amino acids. mdpi.com
A study on Actinobacillus succinogenes demonstrated how ¹³C-MFA could elucidate changes in intermediary fluxes in response to environmental perturbations, leading to increased production of succinate. frontiersin.org A similar approach could be used to optimize fermentation conditions and genetic targets for enhanced this compound yield.
Many microorganisms possess efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, which actively transport secondary metabolites out of the cell. oup.commdpi.comcancerbiomed.org These pumps play a crucial role in preventing the intracellular accumulation of potentially toxic products and are a component of intrinsic antibiotic resistance. oup.commdpi.com Actinomycin D resistance has been linked to the expression of multidrug resistance-linked ABC transporters like P-glycoprotein (ABCB1). mdpi.comoaepublish.comfrontiersin.orgmdpi.com
Manipulating these efflux systems presents a viable strategy for improving the production of this compound:
Overexpression of Efflux Pumps: By overexpressing the native or a heterologous efflux pump specific for actinomycin, the producing strain may be able to tolerate higher concentrations of the product, thereby preventing feedback inhibition of the biosynthetic pathway and increasing the final titer. mdpi.comresearchgate.net The overexpression of efflux pumps is a known mechanism of multidrug resistance and can be harnessed for enhanced production. oup.commdpi.com
Identifying and Characterizing Pumps: The first step is to identify the specific transporters responsible for actinomycin efflux in the producing organism. This can be achieved through genomic analysis and gene knockout studies.
Engineering for Broader Substrate Specificity: In the context of producing novel actinomycin derivatives (as discussed in 6.2.2), efflux pumps might need to be engineered to efficiently transport these new molecules out of the cell.
| Transporter Family | Function | Relevance to this compound Production |
| RND (Resistance-Nodulation-Division) | Proton-antiporter pumps that efflux a wide range of substrates, contributing to multidrug resistance in Gram-negative bacteria. mdpi.com | While primarily in Gram-negative bacteria, understanding their broad substrate range can inform the selection of heterologous pumps for expression in Streptomyces. |
| ABC (ATP-Binding Cassette) | Utilize ATP hydrolysis to transport various substrates across cell membranes. P-glycoprotein (ABCB1) is a well-known example linked to actinomycin D resistance. mdpi.comcancerbiomed.orgmdpi.com | Overexpression of a native or engineered ABC transporter could enhance the secretion of this compound and its derivatives, preventing intracellular toxicity and feedback inhibition. mdpi.comfrontiersin.org |
Metabolic Flux Analysis for Production Yield Enhancement
Reconstruction and Heterologous Expression of Biosynthetic Pathways
Moving the this compound biosynthetic pathway into a more tractable and optimized host organism is another powerful strategy. This approach, central to synthetic biology, allows for greater control over the production process, free from the complex native regulatory networks of the original producer.
The "bottom-up" approach in synthetic biology involves the assembly of well-characterized biological parts (genes, promoters, terminators) to construct novel biological systems. nih.govsciepublish.comannualreviews.org For this compound, this entails reconstructing its biosynthetic pathway in a heterologous host, such as E. coli or a specially engineered Streptomyces strain. jewettlab.orgpublish.csiro.au
This strategy offers several advantages:
Simplified Genetic Background: Using a host with a well-understood and often minimized genome reduces metabolic competition for precursors and energy. jewettlab.org
Decoupling from Native Regulation: The pathway can be placed under the control of strong, inducible promoters, allowing for precise temporal control over its expression. sciepublish.com
Pathway Prototyping: Cell-free synthetic biology systems can be used to rapidly test and prototype different combinations of biosynthetic enzymes before committing to in vivo expression, accelerating the design-build-test cycle. rsc.orgrsc.org
The successful de novo production of the actinocin precursor in E. coli is a prime example of a bottom-up approach, where genes from multiple organisms were assembled to create a functional pathway. biorxiv.org This demonstrates the feasibility of reconstructing complex natural product pathways in a chassis organism. The process typically involves identifying the target BGC, designing and assembling the pathway using tools like TAR (Transformation-Associated Recombination) cloning, and expressing it in a suitable host. nih.gov
This compound is the chromophore to which two identical pentapeptide lactone chains are attached. These peptide chains are synthesized by a large, modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). wikipedia.orgnih.govresearchgate.net The modular nature of NRPSs makes them ideal targets for protein engineering to create novel actinomycin derivatives with potentially improved properties. nih.govichemc.ac.lk
Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govnih.gov By modifying these modules, the final peptide structure can be altered.
Key engineering strategies for NRPS tailoring include:
Domain Swapping: The adenylation (A) domain within each module determines the specific amino acid that is activated and incorporated. nih.gov Replacing an A-domain with one that recognizes a different amino acid can lead to the production of a new actinomycin analogue. Successful A-T didomain swaps have been reported for the actinomycin NRPS, although with low yields, indicating the complexity of these modifications. nih.govresearchgate.net
Module Swapping: Entire modules can be exchanged between different NRPS assembly lines to create hybrid synthetases. This is a more challenging approach due to the need for proper interaction between adjacent modules. nih.govichemc.ac.lk
Site-Directed Mutagenesis: Altering the amino acid binding pocket of an A-domain through point mutations can change its substrate specificity, allowing for the incorporation of non-proteinogenic amino acids.
"Bottom-Up" Synthetic Biology Approaches
Advanced Genetic Tools and Methodologies for Actinomycete Engineering
The engineering of actinomycetes, the primary producers of this compound, has been revolutionized by the development of sophisticated genetic tools. These methodologies allow for precise and efficient manipulation of bacterial genomes to enhance the production of desired compounds, activate silent biosynthetic gene clusters (BGCs), and generate novel bioactive molecules.
CRISPR-Cas Systems for Targeted Genome Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein (Cas) systems have emerged as powerful and versatile tools for genome editing in a variety of organisms, including Streptomyces. nih.govmdpi.com This technology enables targeted gene deletion, insertion, and modification with high efficiency and specificity, overcoming some of the limitations of traditional genetic manipulation techniques. actascientific.combiorxiv.orgcdnsciencepub.comfrontiersin.org
In the context of actinomycin production, CRISPR-Cas9 has been successfully employed to manipulate the biosynthetic pathway. For instance, in Streptomyces antibioticus, the producer of actinomycin D and V, the CRISPR-Cas9 system was used to delete the actO gene, a positive regulator within the actinomycin BGC. mdpi.com The resulting mutant strain was unable to produce actinomycins, confirming the essential regulatory role of ActO. This approach provides a clear method for studying gene function within the actinomycin pathway. mdpi.com
Furthermore, researchers have proposed CRISPR-based strategies to modulate actinomycin D production in other strains. One such strategy targets the TetR/AcrR family of transcriptional regulators in Streptomyces fildesensis So13.3. nih.govrsc.org By using CRISPR-Cas9 to inhibit these regulators, it may be possible to release the metabolic constraints on the actinomycin gene cluster, potentially increasing the yield of actinomycin D or activating the expression of other cryptic secondary metabolites. nih.govrsc.org The development of specialized plasmid systems, such as pCRISPomyces, has facilitated these efforts by providing optimized tools for expressing the Cas9 protein and guide RNA in Streptomyces species, enabling large-scale genomic deletions and modifications with high efficiency. nih.gov
| CRISPR Application in Actinomycin-Producing Strains | |
| Target Gene/Regulator | Organism |
| actO (Positive Regulator) | Streptomyces antibioticus |
| TetR-279 (TetR/AcrR Family Regulator) | Streptomyces fildesensis So13.3 |
Directed Evolution and Library Screening for Enzyme and Pathway Optimization
Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with improved or novel properties. nih.govdovepress.com This technique involves generating a large library of gene variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with the desired phenotype. nih.gov While specific applications of directed evolution to the this compound biosynthetic pathway are not yet extensively documented, the principles have been successfully applied to other nonribosomal peptide synthetases (NRPSs), which are the core enzymes in actinomycin biosynthesis. nih.govdovepress.comfrontiersin.org
NRPSs are large, modular enzymes responsible for assembling the peptide chains of actinomycin. nih.govresearchgate.netplos.org The adenylation (A) domain within each module is a key determinant of substrate specificity, selecting the specific amino acid to be incorporated. Engineering these A-domains is a primary strategy for generating novel peptide derivatives. For example, a directed evolution strategy was developed for the A-domain of AdmK, an NRPS involved in andrimid (B1212256) biosynthesis. dovepress.com By creating a library of AdmK mutants and using a mass spectrometry-based screening method, researchers successfully generated new andrimid derivatives. nih.govdovepress.com
This approach holds significant promise for the actinomycin pathway. By targeting the A-domains of the actinomycin NRPS for directed evolution, it would be theoretically possible to create libraries of enzyme variants capable of incorporating different or non-proteinogenic amino acids into the pentapeptide side chains. This could lead to the production of novel actinomycin analogs with potentially improved therapeutic properties or reduced toxicity. The modular nature of NRPSs makes them attractive targets for such combinatorial biosynthesis efforts. frontiersin.orgbiorxiv.org
Systems Biology and Omics Approaches
Systems biology integrates high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to create a holistic understanding of an organism's biological processes. These approaches are invaluable for elucidating and optimizing the complex metabolic networks that lead to the production of secondary metabolites like this compound.
Metabolomics Profiling for Pathway Elucidation and Optimization
Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites within a biological sample. In the study of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS)-based metabolomics is a powerful tool for both pathway elucidation and production optimization. biorxiv.orgnih.gov
Metabolomic approaches have been instrumental in the discovery of novel actinomycin derivatives. For instance, a comparative metabolomics analysis of Streptomyces sp. MBT27 grown on different carbon sources led to the identification of previously unknown compounds, actinomycins L₁ and L₂. biorxiv.orgnih.gov This demonstrates the sensitivity of metabolomics in detecting subtle variations in secondary metabolite production that can arise from changes in culture conditions. Such studies also help in optimizing production by identifying the nutrients that favor the synthesis of specific compounds; for example, glycerol, GlcNAc, fructose, and glucose were found to be optimal carbon sources for actinomycin production in Streptomyces sp. MBT27. nih.gov
Furthermore, metabolomics can be used to rapidly screen and identify known compounds in new isolates. Untargeted metabolomics analysis of Streptomyces strains isolated from soil in Nepal successfully identified the presence of actinomycin D and actinomycin X2. asm.org This technique, often coupled with molecular networking, provides a rapid method for dereplication (identifying known compounds) and highlighting potentially novel chemistry within a complex mixture. nih.gov
| Metabolomics Application | |
| Organism | Key Findings |
| Streptomyces sp. MBT27 | Discovery of novel Actinomycin L₁ and L₂; optimization of carbon sources for production. |
| Streptomyces isolates (Nepal) | Identification of Actinomycin D and Actinomycin X2 in crude extracts. |
| Streptomyces parvulus | Identification of Actinomycin D as a major secondary metabolite with anti-S. aureus activity. |
Proteomics and Transcriptomics in this compound-Producing Strains
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) provide critical insights into the gene expression and regulatory networks governing this compound biosynthesis.
Transcriptional analyses of the actinomycin biosynthetic gene cluster in Streptomyces chrysomallus have helped to delineate the organization of the genes into functional operons responsible for different stages of the synthesis, including peptide assembly, regulation, and precursor biosynthesis. nih.govasm.org Studies in the model organism Streptomyces coelicolor have shown through both transcriptomic and proteomic analyses that the expression of genes and proteins for secondary metabolism is significantly upregulated during the second mycelium (MII) stage of development, which follows a period of programmed cell death. actascientific.comoup.comnih.gov This provides a temporal map of when the cellular machinery is geared towards antibiotic production.
Proteomic studies offer a direct view of the enzymes and regulatory proteins present under specific conditions. While comprehensive proteomic analyses focused solely on actinomycin production are emerging, studies on related Streptomyces species provide a methodological blueprint. Quantitative proteomics using techniques like iTRAQ has been used to compare protein abundance across different developmental stages in S. coelicolor, revealing the switch from primary to secondary metabolism. nih.gov In Streptomyces lividans, a comparative proteomic analysis of a mutant strain that overproduces antibiotics suggested that the degradation of storage lipids, rather than sugar catabolism, was a key metabolic feature linked to enhanced production. asm.org A multi-omics approach was also used to study the effect of actinomycin D, produced by Streptomyces parvulus, on Staphylococcus aureus, revealing changes in the proteome and metabolome of the target bacterium. mdpi.com These omics-level investigations are crucial for identifying regulatory bottlenecks and engineering more efficient cell factories for this compound production.
Advanced Research Perspectives and Methodological Innovations
Computational Approaches in Actinomycinic Acid Research
Computational chemistry and bioinformatics have emerged as indispensable tools in modern drug discovery and molecular biology. For this compound, these in silico methods offer a powerful lens to examine its properties at an atomic level, guiding further experimental work.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iitm.ac.in This technique provides detailed information about the fluctuations, conformational changes, and dynamic evolution of molecules like this compound and its complexes. iitm.ac.infrontiersin.org By simulating the molecule in a virtual environment that mimics physiological conditions, researchers can observe its structural flexibility and identify stable and transient conformational states. nih.gov
These simulations are crucial for understanding how this compound interacts with its biological targets. The dynamic nature of these interactions, which can involve multiple conformational states of similar energy, is often difficult to capture with static experimental methods alone. nih.gov MD simulations can reveal these dynamic aspects, offering a more complete picture of the binding process and helping to interpret data from high-resolution X-ray crystallography and NMR experiments. iitm.ac.innih.gov
Table 1: Key Applications of Molecular Dynamics Simulations in Conformational Studies
| Application | Description | Significance in this compound Research |
| Conformational Space Sampling | Exploration of the range of possible three-dimensional structures a molecule can adopt. | Identifies dominant and transient shapes of this compound, which influences its binding capabilities. |
| Flexibility Analysis | Quantifies the movement of different parts of the molecule. | Reveals which regions of the this compound structure are rigid or flexible, providing clues about its interaction sites. |
| Solvent Effects | Simulates the interaction of the molecule with surrounding water molecules. | Determines how the aqueous environment affects the shape and stability of this compound. |
| Complex Stability | Analyzes the stability of this compound when bound to a target molecule over time. | Predicts the strength and duration of the interaction with biological targets like DNA or enzymes. |
Docking and Ligand Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein or DNA) to form a stable complex. arxiv.org This method is instrumental in predicting the binding mode and affinity of ligands, which is a critical step in drug discovery. arxiv.orgnih.gov
Docking algorithms explore a vast number of possible binding poses and use scoring functions to rank them, identifying the most likely and energetically favorable interactions. arxiv.org For this compound, docking studies can elucidate how it positions itself within the binding sites of its targets. This includes identifying key intermolecular forces, such as hydrogen bonds and steric clashes, that govern the binding process. diva-portal.org The insights gained from docking can guide the design of novel derivatives of this compound with improved binding affinity and selectivity.
Predicting binding affinity, a measure of how strongly a ligand binds to its target, is a central challenge. arxiv.org Computational approaches to this problem range from traditional scoring functions to more advanced machine learning models. arxiv.orgnih.gov These predictions are vital for screening large libraries of compounds and prioritizing candidates for experimental testing.
In Silico Pathway Design and Optimization
In silico pathway design involves the use of computational tools to model and engineer metabolic pathways for the production of specific compounds. mdpi.comfrontiersin.org This field of metabolic engineering is crucial for optimizing the biosynthesis of complex molecules like this compound and its precursors. By creating computational models of an organism's metabolic network, researchers can simulate the effects of genetic modifications, such as gene deletions or additions, on the production of a target molecule. frontiersin.orgnih.gov
Algorithms like OptKnock and OptStrain can identify optimal sets of gene knockouts or heterologous gene additions to enhance the yield of a desired product. nih.gov For this compound biosynthesis, these methods can predict which enzymes in the host organism's native metabolism should be targeted to divert more resources towards the this compound pathway. This rational, model-driven approach is significantly faster and more cost-effective than traditional trial-and-error methods. frontiersin.org The integration of transcriptomic data into these models can further refine predictions and provide deeper insights into the cellular response to genetic engineering. frontiersin.org
Comparative Biochemical Studies of this compound with Related Compounds
Understanding the biological activity of this compound is enhanced by comparing its effects with those of structurally related compounds, most notably its parent compound, actinomycin (B1170597) D. A study comparing the effects of actinomycin D and this compound on the central nervous system of cats and dogs revealed distinct pharmacological profiles. nih.govphysiology.org While both compounds were investigated, the study highlighted differences in their induced effects, providing valuable information on how the structural differences between the two molecules translate into different biological activities. nih.gov
These comparative studies are essential for structure-activity relationship (SAR) analysis. By systematically comparing the biochemical and cellular effects of this compound, actinomycin D, and other synthetic derivatives, researchers can identify the specific chemical moieties responsible for their biological actions. For instance, the presence or absence of the peptide lactone rings in actinomycin D versus the free carboxylic acid groups in this compound dramatically alters their properties and interactions with biological targets. nih.gov
Novel Experimental Platforms for High-Throughput Screening and Analysis
High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. bmglabtech.comwikipedia.org These platforms are essential for identifying "hits"—compounds that modulate a specific biological target in a desired way. bmglabtech.com The development of novel HTS platforms has significantly accelerated the pace of research, including the search for new applications and derivatives of this compound.
Modern HTS systems can screen vast compound libraries against specific targets, such as enzymes or cellular pathways, in a cost-effective and time-efficient manner. bmglabtech.com These platforms typically involve the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536 wells), automated liquid handling, and sensitive detection methods like fluorescence, luminescence, or absorbance. bmglabtech.comnih.gov
For this compound research, HTS can be employed to:
Screen for novel derivatives with enhanced or altered biological activity.
Identify new biological targets for this compound.
Discover compounds that synergize with this compound.
Investigate the mechanisms of action by screening against panels of cell lines or enzymes.
A key aspect of HTS is the development of robust and sensitive assays. For example, novel assay formats have been developed to identify inhibitors of specific enzymes, which could be adapted for screening compounds related to the this compound pathway. nih.gov Flow cytometry has also emerged as a powerful tool for HTS, allowing for multiparameter analysis of individual cells at high speed, which is particularly useful for phenotypic screening. bio-rad.com
Future Directions in this compound Research
The future of this compound research lies at the intersection of advanced computational modeling, synthetic biology, and high-throughput experimental techniques. Several key areas are poised for significant advancement:
Integrative Computational and Experimental Approaches: The synergy between MD simulations, docking studies, and experimental validation will continue to be a major driver of discovery. frontiersin.org Predicting binding affinities and conformational changes in silico and then verifying these predictions in the lab will accelerate the design of this compound derivatives with tailored properties.
AI-Driven Drug Discovery: The application of artificial intelligence and machine learning to predict protein-ligand interactions and design novel molecules is a rapidly growing field. nih.gov These approaches can be used to explore a vast chemical space and design new this compound analogues with improved therapeutic potential.
Systems Biology and Metabolic Engineering: Further development of in silico metabolic models will enable more precise engineering of microbial hosts for the efficient and sustainable production of this compound and its derivatives. mdpi.comfrontiersin.org This includes the use of systems biology to understand the global cellular response to pathway engineering.
Expansion of High-Throughput Screening Libraries: The screening of this compound and its analogues against a wider range of biological targets, including those identified through computational methods, will likely uncover new therapeutic applications. nih.gov Phenotypic screening using high-content imaging and other advanced cellular analysis techniques will provide deeper insights into the compound's effects on complex biological systems. bio-rad.com
Investigation of Resistance Mechanisms: Understanding how cells develop resistance to actinomycin-related compounds is crucial for their long-term therapeutic use. researchgate.net Future research will likely focus on the molecular mechanisms of resistance and the development of strategies to overcome them.
By leveraging these advanced methodologies, the scientific community will continue to unlock the full potential of this compound, paving the way for new discoveries and applications in medicine and biotechnology.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic comprehension of this compound, a crucial intermediate in the biosynthesis of actinomycins, necessitates an integrative approach that combines data from multiple "omics" layers. nih.gov The analysis of a single omics dataset, such as transcriptomics, can only reveal a fraction of the biological cascade. researchgate.net Integrating multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a systemic understanding of the complex molecular networks governing its production and regulation. nih.govnih.gov
By correlating genomic data from the producing organism, typically Streptomyces species, with transcriptomic data, researchers can identify the expression patterns of the actinomycin biosynthetic gene cluster (BGC) under various culture conditions. Proteomic analyses can then confirm the translation of these genes into functional enzymes, such as phenoxazinone synthase, which is critical for forming the chromophore backbone. Metabolomic profiling provides a direct measurement of this compound itself, along with its precursors and related pathway intermediates. plos.org
This integrated approach is powerful for several reasons:
Pathway Elucidation: It helps to fully delineate the biosynthetic pathway, identifying rate-limiting steps and regulatory bottlenecks that might not be apparent from a single data type. nih.gov
Regulatory Network Mapping: Multi-omics can uncover complex regulatory interactions, including how transcriptional regulators, signaling molecules, and metabolic feedback loops control the flux through the pathway. nih.gov
Biomarker Discovery: The integration of different data types can lead to the identification of robust biomarkers predictive of high-yield production strains or optimal fermentation conditions. plos.org
Several computational tools and platforms, such as the R package mixOmics, are available to facilitate the integration and visualization of these large, multi-layered datasets, helping to bridge the gap between genotype and phenotype in this compound production. nih.govmixomics.org The ultimate goal is to create predictive models of the cellular processes that can guide rational metabolic engineering and bioprocess optimization. plos.org
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound and its congeners in complex biological matrices, such as fermentation broths, demand highly sensitive and specific analytical methods. intertek.com Given that these compounds are often present at trace levels (parts-per-million or lower), advanced analytical techniques are indispensable for research, process monitoring, and quality control. intertek.comias.ac.in
Modern mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone technique. It allows for the separation of this compound from a complex mixture, followed by its highly sensitive detection and structural characterization based on its mass-to-charge ratio and fragmentation patterns. researchgate.netcmu.ac.th High-resolution mass spectrometry (HR-MS) further enhances specificity and allows for the determination of the elemental composition of the molecule. cmu.ac.th
Other key advanced techniques include:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is particularly effective for the rapid analysis and in situ detection of actinomycins and related molecules directly from microbial colonies on an agar (B569324) plate, streamlining the screening of producer strains. researchgate.net
Ambient Ionization Mass Spectrometry (AI-MS): AI-MS platforms enable the direct analysis of samples with minimal or no preparation. nist.gov Techniques like thermal desorption AI-MS can be used for the rapid analysis of wipe-collected samples, which could be adapted for high-throughput screening of production conditions. nist.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While typically used for elemental analysis, ICP-MS-based methods can be applied to metallomics, studying the role of trace metals that may act as cofactors for enzymes in the biosynthetic pathway. rsc.orgmdpi.com
Q & A
Q. How should researchers handle missing data in this compound toxicity studies?
- Apply multiple imputation techniques if <10% of data is missing. For larger gaps, use sensitivity analyses to assess impact. Transparently report missing data in supplementary materials .
Tables for Data Comparison
| Parameter | Recommended Method | Key Considerations | Reference |
|---|---|---|---|
| Purity Validation | HPLC-MS | Use C18 columns; mobile phase: MeCN/H₂O | |
| DNA Binding Affinity | Fluorescence Quenching | Correct for inner-filter effects | |
| Cytotoxicity (IC₅₀) | MTT/CCK-8 Assay | Normalize to cell count via hemocytometer | |
| Metabolic Stability | Liver Microsome Assay | Include NADPH regeneration system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
